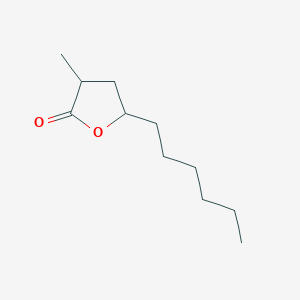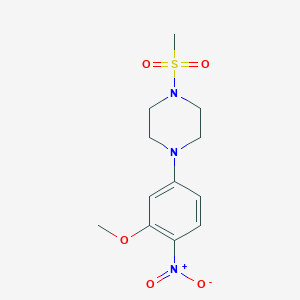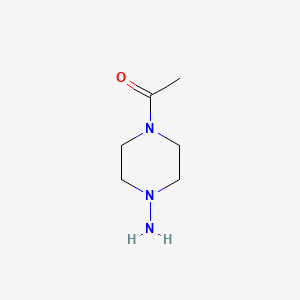
5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile is an organic compound with a complex structure that includes a bromomethyl group, a methanesulfonyl group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Bromomethyl)-2-(methylsulfonyl)benzonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the bromomethyl and methanesulfonyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8BrNO2S |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H8BrNO2S/c1-14(12,13)9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
AYFBSKLMEJHUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465463.png)





![4-[(2-hydroxyethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8465497.png)




